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molecular formula C7H3ClN2OS B8578007 4-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde

4-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde

Cat. No. B8578007
M. Wt: 198.63 g/mol
InChI Key: HLWWRYUSEGPAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999973B2

Procedure details

(4-Chlorothieno[3,2-d]pyrimidine-7-yl)methanol (215 mg, 0.99 mmol) and MnO2 (863 mg, 9.9 mmol, 10 eq) were dissolved in chloroform (10 mL) and stirred at 70° C. for 2 hours. The reaction mixture was cooled to room temperature, filtered with Celite and concentrated to obtain the title compound as a white solid without further purification.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
863 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[S:10][CH:9]=[C:8]([CH2:11][OH:12])[C:4]=2[N:5]=[CH:6][N:7]=1>C(Cl)(Cl)Cl.O=[Mn]=O>[Cl:1][C:2]1[C:3]2[S:10][CH:9]=[C:8]([CH:11]=[O:12])[C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C(=CS2)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
863 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered with Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C(=CS2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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